molecular formula C15H13N5O6 B2752200 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 1207658-68-1

2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2752200
CAS No.: 1207658-68-1
M. Wt: 359.298
InChI Key: APRMJUNTRIVFHW-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxolo[4,5-g]quinazoline core fused with a 3-methyl-1,2,4-oxadiazole substituent and an acetamide side chain. The 1,3-dioxolo group enhances metabolic stability, while the oxadiazole moiety contributes to electron-deficient properties, favoring interactions with biological targets . The acetamide group may improve solubility and pharmacokinetic profiles.

Properties

IUPAC Name

2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O6/c1-7-17-13(26-18-7)5-20-14(22)8-2-10-11(25-6-24-10)3-9(8)19(15(20)23)4-12(16)21/h2-3H,4-6H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMJUNTRIVFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide , identified by its CAS number 2034413-74-4 , is a derivative of oxadiazole and quinazoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N7O3C_{18}H_{17}N_7O_3, with a molecular weight of 379.4 g/mol . The structure features a complex arrangement that includes oxadiazole and quinazoline moieties, which are known for their pharmacological significance.

Research indicates that compounds containing oxadiazole and quinazoline rings exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes like thymidylate synthase, which is crucial in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
  • Antimicrobial Activity : Certain oxadiazole derivatives have demonstrated effectiveness against bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50IC_{50}) observed:

Cell LineIC50IC_{50} (µM)Reference
MCF-7 (Breast)0.7 ± 0.2
SGC-7901 (Stomach)30.0 ± 1.2
HepG2 (Liver)18.3 ± 1.4
K-562 (Leukemia)1.95
HCT-116 (Colon)2.36

These results indicate that the compound exhibits significant potency against multiple cancer types, particularly breast and leukemia cancers.

Antimicrobial Activity

The compound's activity against Mycobacterium tuberculosis has been highlighted in several studies:

Strain TypeMinimum Inhibitory Concentration (MIC)Reference
Wild-type M. tuberculosis0.62 µM
Monoresistant StrainsActive at lower concentrations

This suggests that the compound may be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Thymidylate Synthase Inhibition : A study demonstrated that derivatives similar to this compound exhibited potent inhibition of human thymidylate synthase with an IC50IC_{50} value as low as 0.62 µM , marking it significantly more potent than traditional chemotherapeutic agents like raltitrexed .
  • Antimicrobial Efficacy : Another research highlighted the compound’s effectiveness against resistant strains of M. tuberculosis, indicating its potential utility in treating drug-resistant infections .
  • Cytotoxicity Assessment : A detailed cytotoxicity assessment across various cancer cell lines revealed a consistent pattern of growth inhibition, particularly in aggressive cancer types such as melanoma and colon cancer .

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide

  • Key Differences: Substituent Linker: The ethyl bridge between the oxadiazole and quinazoline (vs. a methyl linker in the target compound) increases molecular weight (477.47 g/mol vs. ~463 g/mol estimated for the target) and hydrophobicity .

2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4 from )

  • Structural Contrasts: Bromine Atoms: The 6,8-dibromo substitution introduces steric bulk and electron-withdrawing effects, which may alter reactivity compared to the target compound’s dioxolo group.

Heterocyclic Substituent Comparisons

Pyrazole and Thiazole Derivatives ()

  • Pyrazole Analogues : Compounds like 6 and 7 () exhibit pyrazole rings instead of oxadiazoles. Pyrazoles offer stronger hydrogen-bond acceptor capacity but lower metabolic resistance due to reduced aromatic electron deficiency.

Benzimidazole-Acetamide Hybrid (Compound 28 from )

  • Core Structure : The benzimidazole core (vs. quinazoline) provides a larger aromatic surface for hydrophobic interactions.
  • Functional Groups : The shared benzo[d][1,3]dioxol-5-yl acetamide moiety suggests similar solubility profiles, but the benzimidazole’s basic nitrogen may alter ionization states under physiological conditions .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents
Target Compound C₂₂H₂₁N₅O₆* ~463 3-Me-1,2,4-oxadiazole, 1,3-dioxolo
N-(2,3-Dimethylphenyl) analogue () C₂₄H₂₃N₅O₆ 477.47 Ethyl-linked oxadiazole, 2,3-MePh
2-(6,8-Dibromo-2-Me-quinazolin-4-yloxy)-acetohydrazide C₁₃H₁₂Br₂N₄O₃ 448.07 Br, hydrazide
Benzimidazole-acetamide () C₂₄H₂₁N₃O₃ 399.45 Benzimidazole, dioxolo-acetamide

*Estimated based on structural analysis.

Research Findings and Computational Insights

  • QSAR Models () : The 1,3-dioxolo group aligns with favorable ADME profiles in quinazoline derivatives, suggesting improved bioavailability compared to brominated or hydrazide-containing analogs .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of structurally similar quinazoline-oxadiazole hybrids involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include coupling 3-methyl-1,2,4-oxadiazole derivatives with quinazolinone precursors under reflux conditions using polar aprotic solvents like DMF or DMSO. Catalysts such as sodium acetate or potassium carbonate are critical for facilitating bond formation . To improve yields, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent ratios, and stoichiometry) and identify optimal conditions. Techniques like thin-layer chromatography (TLC) or HPLC should monitor intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the quinazolinone and oxadiazole moieties. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, particularly when resolving stereoisomers or byproducts .

Q. How can researchers ensure stability during storage, given the compound’s functional groups?

The compound’s dioxolo and oxadiazole groups are sensitive to hydrolysis and oxidation. Store under inert conditions (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks, analyzing degradation via HPLC-MS to identify degradation pathways .

Q. What strategies mitigate side reactions during synthesis?

Side reactions (e.g., over-alkylation or ring-opening of the oxadiazole) can be minimized by:

  • Using protecting groups for reactive amines or carbonyls during intermediate steps.
  • Employing low-temperature conditions (–10°C to 0°C) for exothermic reactions.
  • Optimizing reaction time to avoid prolonged exposure to harsh reagents .

Advanced Research Questions

Q. How can computational methods predict and optimize this compound’s reactivity in novel reactions?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways for bond formation. Software like COMSOL Multiphysics integrates AI to simulate reaction dynamics, predicting optimal solvents, catalysts, and temperatures. For example, solvation free energy calculations guide solvent selection, while transition-state modeling identifies steric or electronic barriers in cyclization steps .

Q. What experimental and computational approaches resolve contradictions in bioactivity data?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from assay variability or conformational flexibility. Address this by:

  • Repeating assays with standardized protocols (e.g., fixed cell lines, consistent ATP concentrations).
  • Performing molecular dynamics (MD) simulations to analyze ligand-protein binding stability under physiological conditions.
  • Cross-validating results with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

The oxadiazole ring’s electron-deficient nature and quinazolinone’s planar structure enable π-π stacking with aromatic residues in enzyme active sites. Use docking simulations (AutoDock Vina, Schrödinger) to map interactions, followed by alanine scanning mutagenesis to validate critical binding residues. Electrostatic potential maps (ESP) derived from DFT highlight nucleophilic/electrophilic regions affecting binding affinity .

Q. What methodologies enable high-throughput screening of derivatives for structure-activity relationships (SAR)?

Implement combinatorial chemistry libraries using automated liquid handlers to synthesize derivatives with varied substituents (e.g., halogens, methoxy groups). Pair this with high-content screening (HCS) platforms for parallel biological testing (e.g., kinase inhibition, cytotoxicity). Machine learning algorithms (e.g., random forest, neural networks) analyze SAR data to prioritize lead compounds .

Methodological Resources

  • Synthesis Optimization : ICReDD’s integrated computational-experimental framework for reaction design .
  • Data Analysis : COMSOL Multiphysics for AI-driven simulation and process automation .
  • Stability Protocols : Accelerated stability testing aligned with ICH guidelines .
  • Computational Tools : DFT (Gaussian, ORCA) and docking software (AutoDock) for mechanistic studies .

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